Flucycloxuron

Übersicht

Beschreibung

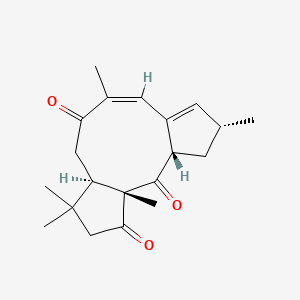

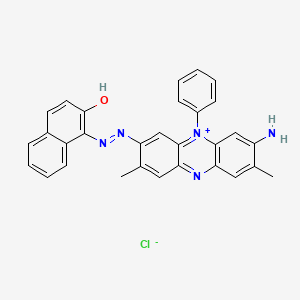

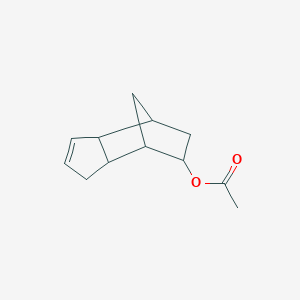

Flucycloxuron is a compound with the molecular formula C25H20ClF2N3O3 . It is also known by other synonyms such as Andalin and has CAS numbers 94050-52-9 and 113036-88-7 . It is recognized as a flucycloxuron .

Molecular Structure Analysis

The IUPAC name for Flucycloxuron is N - [ [4- [ [ ( E )- [ (4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide . The molecular weight is 483.9 g/mol .Physical And Chemical Properties Analysis

Flucycloxuron has a molecular weight of 483.9 g/mol . Its molecular formula is C25H20ClF2N3O3 .Wissenschaftliche Forschungsanwendungen

Insecticidal Activity

Flucycloxuron, a novel benzoylphenylurea (BPU) derivative, has been shown to exhibit insecticidal activity when injected into newly ecdysed pupae of Tenebrio molitor . The mortality occurs because of defective adult ecdysis. Treatment caused a reduction in both cuticle thickness and incorporation of 14 C-labelled precursor into chitin, although it had no significant effect on the protein synthesis .

Control of Mite Species

Flucycloxuron has been used to control eggs and the larval stages of several mite species on citrus and other crops . It is a benzoylphenylurea insecticide, now largely obsolete .

Acaricidal Activity

There has been research into the factors influencing the acaricidal (mite-killing) activity of Flucycloxuron . However, the specific details of this research are not readily available .

Wirkmechanismus

Target of Action

Flucycloxuron is a benzoylphenylurea insecticide . Its primary target is the process of chitin biosynthesis in insects . Chitin is a crucial component of the exoskeleton of insects and disruption of its synthesis leads to fatal abnormalities in the insect’s development .

Mode of Action

Flucycloxuron acts as an inhibitor of chitin biosynthesis . It interferes with the normal development of insects by disrupting the formation of chitin, a key structural component in the exoskeleton of insects . This disruption occurs at the molecular level, where Flucycloxuron binds to and inhibits the enzymes responsible for chitin production .

Biochemical Pathways

The primary biochemical pathway affected by Flucycloxuron is the chitin biosynthesis pathway . By inhibiting this pathway, Flucycloxuron prevents the proper formation of the insect’s exoskeleton during the molting process . This leads to defects in the exoskeleton, causing mortality in the insect population .

Pharmacokinetics

This suggests that Flucycloxuron may persist in the environment for some time, particularly in soils .

Result of Action

The primary result of Flucycloxuron’s action is mortality in the insect population due to defective adult ecdysis . Ecdysis is the process of molting, where insects shed their old exoskeleton and form a new one. Disruption of this process by Flucycloxuron leads to the formation of a defective exoskeleton, which is fatal to the insect .

Action Environment

Flucycloxuron’s action can be influenced by environmental factors. This suggests that the efficacy and stability of Flucycloxuron can be influenced by factors such as soil type, moisture levels, and temperature .

Safety and Hazards

Zukünftige Richtungen

The global Flucycloxuron market is expected to grow steadily in the coming years . The market is driven by increasing demand in various industries, technological advancements, and growing awareness of the environmental impact of Flucycloxuron .

Relevant Papers One paper discusses cross-resistance between Flucycloxuron, clofentezine, and hexythiazox in Panonychus ulmi (fruit tree red spider mite) . Another paper discusses the PPARγ agonistic potential of chitin synthesis inhibitors and their energy metabolism-related hepatotoxicity .

Eigenschaften

IUPAC Name |

N-[[4-[[[(4-chlorophenyl)-cyclopropylmethylidene]amino]oxymethyl]phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClF2N3O3/c26-18-10-8-17(9-11-18)23(16-6-7-16)31-34-14-15-4-12-19(13-5-15)29-25(33)30-24(32)22-20(27)2-1-3-21(22)28/h1-5,8-13,16H,6-7,14H2,(H2,29,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKNFPQPGUWFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NOCC2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034356 | |

| Record name | Flucycloxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-flucycloxuron | |

CAS RN |

113036-88-7 | |

| Record name | Flucycloxuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113036-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucycloxuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-({[(Z)-[(4-chlorophenyl)(cyclopropyl)methylidene]amino]oxy}methyl)phenyl]-3-(2,6-difluorobenzoyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Flucycloxuron?

A1: Flucycloxuron is a benzoylphenylurea insecticide that acts as a chitin synthesis inhibitor [, , , , , , ].

Q2: How does Flucycloxuron's inhibition of chitin synthesis affect target insects?

A2: By disrupting chitin synthesis, Flucycloxuron primarily targets the larval stages of insects. It interferes with the formation of a new cuticle, leading to molting disruption, abnormal development, and ultimately, death [, , , , ].

Q3: Does Flucycloxuron exhibit any transovarial activity?

A3: Yes, studies have shown that Flucycloxuron can penetrate the cuticle of adult female insects and be transported to the eggs, leading to ovicidal effects [, , ].

Q4: Are there any documented effects of Flucycloxuron on the reproductive system of insects?

A4: Research on Tenebrio molitor (mealworms) indicates that Flucycloxuron can impact various reproductive events, including reduced fecundity, egg viability, and embryonic development []. Additionally, studies on Dysdercus koenigii (Red Cotton Stainer) demonstrated disruption of ovarian structure and oocyte growth [].

Q5: What is the molecular formula and weight of Flucycloxuron?

A5: The molecular formula of Flucycloxuron is C22H17ClF3N3O3, and its molecular weight is 463.8 g/mol.

Q6: Is there any spectroscopic data available for Flucycloxuron?

A6: While the provided research abstracts do not include specific spectroscopic data, the synthesis and characterization of Flucycloxuron and its derivatives often involve techniques like ¹H NMR and IR spectroscopy [, , ].

Q7: How stable is Flucycloxuron in the soil environment?

A7: Flucycloxuron exhibits moderate persistence in soil. Its degradation rate is influenced by factors like soil type and microbial activity. In one study, the half-life of Flucycloxuron ranged from 50.1 to 102.3 days in different soil types under non-sterilized conditions [].

Q8: Does Flucycloxuron leach easily through soil?

A8: Leaching studies suggest that Flucycloxuron is relatively immobile in soil. After elution with a significant volume of water, the compound remained primarily in the upper layer of the soil column [].

Q9: Against which insect pests is Flucycloxuron most commonly used?

A9: Flucycloxuron effectively controls various mite species, including the two-spotted spider mite (Tetranychus urticae) and the European red mite (Panonychus ulmi) [, ]. It is also used against other pests like the pear psyllid (Psylla pyri), red cotton stainer (Dysdercus koenigii), and others [, , ].

Q10: How does the activity of Flucycloxuron vary across different developmental stages of mites?

A10: Flucycloxuron generally exhibits higher contact activity against younger life stages (larvae and protonymphs) of mites compared to older nymphs and adults [].

Q11: Has Flucycloxuron been evaluated for its impact on non-target organisms?

A11: Yes, studies have assessed the toxicity of Flucycloxuron on beneficial insects like the egg parasitoid Trichogramma chilonis and the predatory mite Phytoseiulus persimilis [, ]. Additionally, research on the mosquitofish (Gambusia affinis) explored its toxicity and recovery patterns [].

Q12: Is resistance to Flucycloxuron a concern?

A12: Yes, like many insecticides, resistance to Flucycloxuron has been reported in some pest populations, including the two-spotted spider mite (Tetranychus urticae) [].

Q13: Are there any known cases of cross-resistance between Flucycloxuron and other insecticides?

A13: Cross-resistance has been observed between Flucycloxuron and other chitin synthesis inhibitors like clofentezine and hexythiazox, particularly in mite populations [].

Q14: What is known about the toxicity of Flucycloxuron to vertebrates?

A14: Studies on chicken embryos (Gallus domesticus) exposed to Flucycloxuron indicated developmental effects and hematological changes, suggesting potential toxicity [].

Q15: Has the impact of Flucycloxuron on non-target aquatic organisms been investigated?

A15: Research using Paramecium sp. and Tetraselmis suecica as model organisms showed that Flucycloxuron can negatively affect growth and respiratory metabolism in these aquatic protists [, ].

Q16: How are Flucycloxuron residues typically analyzed in food and environmental samples?

A16: Analytical methods for Flucycloxuron often involve techniques like liquid chromatography (LC) coupled with diode array detection or mass spectrometry (MS) [, ]. These methods are used to quantify residues in various matrices, including fruits, vegetables, and soil.

Q17: What is the environmental fate of Flucycloxuron?

A17: Flucycloxuron's degradation in the environment is influenced by factors such as photodegradation, microbial activity, and hydrolysis. Research on its behavior in soil indicates moderate persistence, with microbial activity playing a significant role in its breakdown [].

Q18: Are there any alternative insecticides with similar modes of action to Flucycloxuron?

A18: Yes, other benzoylphenylurea insecticides, such as diflubenzuron, triflumuron, and hexaflumuron, share a similar mode of action with Flucycloxuron and are often used as alternatives [, , ].

Q19: What research tools are essential for studying the mode of action and impacts of Flucycloxuron?

A19: Techniques like radiolabeling (e.g., using ¹⁴C-labeled Flucycloxuron) are valuable for investigating the uptake, distribution, and metabolism of the compound in target and non-target organisms [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-7-[[4-(dimethylamino)phenyl]azo]-5-phenylphenazinium chloride](/img/structure/B1672792.png)

![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)

![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)